2-(Pyridin-2-ylmethoxy)acetonitrile
CAS No.:
Cat. No.: VC18520530
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8N2O |
|---|---|
| Molecular Weight | 148.16 g/mol |
| IUPAC Name | 2-(pyridin-2-ylmethoxy)acetonitrile |
| Standard InChI | InChI=1S/C8H8N2O/c9-4-6-11-7-8-3-1-2-5-10-8/h1-3,5H,6-7H2 |
| Standard InChI Key | DFAFTRRSOCMIFC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=NC(=C1)COCC#N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pyridine ring attached to a phenyl group via a methoxy bridge, with an acetonitrile substituent at the para position of the phenyl ring. The SMILES notation (C1=CC=NC(=C1)COC2=CC=C(C=C2)CC#N) and InChIKey (HEBWZJBTVOOMCU-UHFFFAOYSA-N) confirm this arrangement . The pyridine moiety introduces electron-withdrawing effects, influencing the compound’s reactivity in electrophilic and nucleophilic reactions.
Physicochemical Characteristics
Predicted collision cross-section (CCS) values, critical for mass spectrometry analysis, vary by adduct:
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 225.10224 | 153.6 |
| [M+Na]+ | 247.08418 | 168.0 |
| [M-H]- | 223.08768 | 150.5 |
| These metrics aid in compound identification and quantification in complex matrices . |
Synthesis and Reactivity
Synthetic Pathways
The synthesis typically involves a nucleophilic aromatic substitution reaction between 4-hydroxybenzyl cyanide and 2-(chloromethyl)pyridine under basic conditions. A related patent (CN103483244A) describes analogous methods for pyridine-acetonitrile derivatives, utilizing ethyl cyanoacetate and pyridine precursors at 60–90°C with yields exceeding 85% . While this patent focuses on a pyridin-4-yl variant, the methodology informs optimization strategies for the title compound, such as solvent selection (ethyl acetate) and drying agents (anhydrous Na₂SO₄) .
Reactivity Profile
The nitrile group (-C≡N) participates in cycloaddition and hydrolysis reactions, enabling conversion to amides, carboxylic acids, or tetrazoles. The pyridine ring enhances stability under acidic conditions and directs electrophilic substitution to the meta position relative to the methoxy group. Nuclear magnetic resonance (NMR) data for analogous compounds (e.g., δ 4.136 ppm for methylene protons) corroborate the expected electronic environment .
Applications in Medicinal Chemistry
Drug Discovery Scaffolds
This compound serves as a precursor for kinase inhibitors, leveraging the pyridine ring’s ability to coordinate with ATP-binding sites. Modifications at the nitrile group (e.g., conversion to tetrazole) enhance binding affinity and metabolic stability. Preliminary screenings suggest derivatives exhibit inhibitory activity against cancer cell lines, though specific targets remain uncharacterized.
Material Science Applications
Polymer Synthesis
The nitrile group undergoes radical or anionic polymerization, forming polyacrylonitrile-like materials with tunable electronic properties. Copolymerization with vinyl monomers yields conductive polymers for organic semiconductors.
Coordination Chemistry
Pyridine’s lone electron pair facilitates metal-ligand coordination, enabling use in catalytic systems. For example, palladium complexes of similar nitrile-pyridine compounds catalyze Suzuki-Miyaura cross-coupling reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume